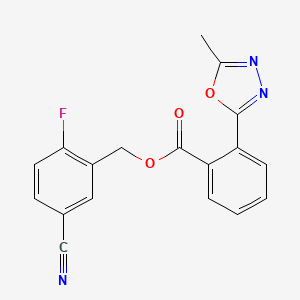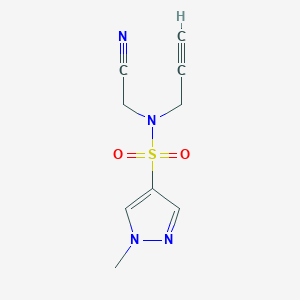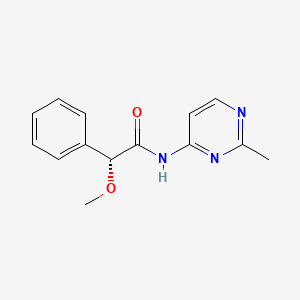![molecular formula C18H19ClN4O B6624985 [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B6624985.png)
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the human body. This compound has been widely studied for its potential therapeutic applications in various medical conditions, including pain management, neurodegenerative disorders, and cancer.
作用机制
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2 in the human body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. By activating these receptors, [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 can modulate the activity of neurotransmitters and other signaling molecules, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has been shown to have a wide range of biochemical and physiological effects in the human body. These effects include pain relief, anti-inflammatory activity, appetite stimulation, and mood modulation. [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has also been shown to have neuroprotective effects, which may be due to its ability to modulate the activity of neurotransmitters and other signaling molecules in the brain.
实验室实验的优点和局限性
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has several advantages as a research tool in the laboratory. It is a potent and selective agonist of the cannabinoid receptors, which makes it an ideal compound for studying the endocannabinoid system. [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 also has some limitations as a research tool. Its potency and selectivity may make it difficult to isolate specific effects in complex biological systems. Additionally, its potential for abuse and dependence may limit its use in certain research contexts.
未来方向
There are several potential future directions for research on [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497. One area of research is the development of new synthetic cannabinoids with improved therapeutic profiles. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, the potential for [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 as a tool for drug discovery and development should be further explored, particularly in the context of neurodegenerative disorders and cancer.
合成方法
The synthesis of [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 involves the reaction of 1-(2,4-dichlorophenyl)-3-(1,1-dimethylpropyl)urea with 4-chloropyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-(3-chlorophenyl)propan-2-amine to form the final product. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
科学研究应用
[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, this compound has shown promising results in the treatment of chronic pain, multiple sclerosis, and various forms of cancer. [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone 47,497 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[4-(4-chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-21-12-16(15-4-2-3-5-17(15)21)18(24)22-8-6-14(7-9-22)23-11-13(19)10-20-23/h2-5,10-12,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPFXYTAYMUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)N4C=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![1-(2,2-difluoroethyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)piperidine-4-carboxamide](/img/structure/B6624927.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)


![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)

![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)
![[3-[(4-Methoxy-3-methylsulfanylphenyl)methylamino]phenyl]methanol](/img/structure/B6624976.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624988.png)

![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)